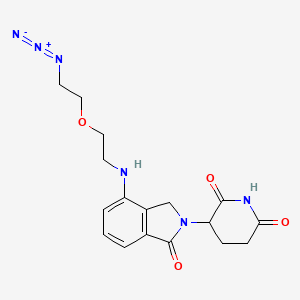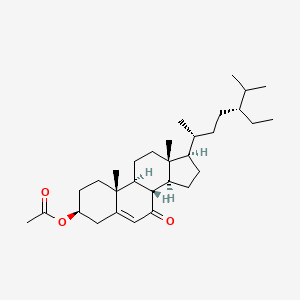![molecular formula C17H13N3O5S B12372331 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide typically involves the diazotization of an aromatic amine followed by coupling with a chromone derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a chromone derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides).
Major Products
Oxidation: Sulfonic acids, quinones.
Reduction: Aromatic amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can be compared with other azo compounds and sulfonamides:
Azo Compounds: Similar to other azo compounds, it exhibits vibrant color properties and can be used in dye production. its unique chromone moiety may confer additional biological activity.
Sulfonamides: Like other sulfonamides, it has potential antimicrobial properties. Its unique structure may offer advantages in terms of specificity and potency.
List of Similar Compounds
- 4-[(E)-(3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide .
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide .
- 4-[(2-(3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran-5-yl)hydrazino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide .
Propriétés
Formule moléculaire |
C17H13N3O5S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13N3O5S/c1-10(21)15-9-11-8-13(4-7-16(11)25-17(15)22)20-19-12-2-5-14(6-3-12)26(18,23)24/h2-9H,1H3,(H2,18,23,24) |
Clé InChI |
HNFWDDIYRDZZLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


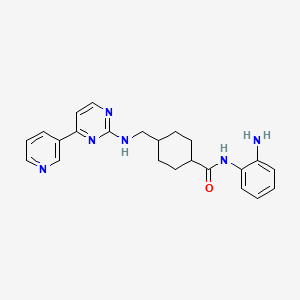
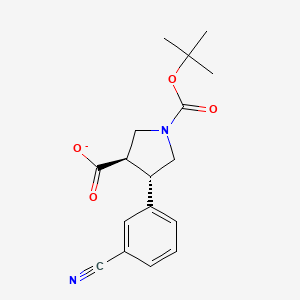
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
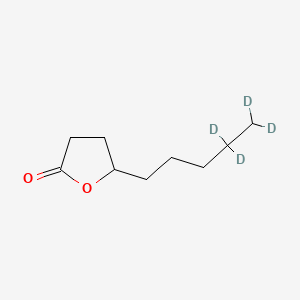
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
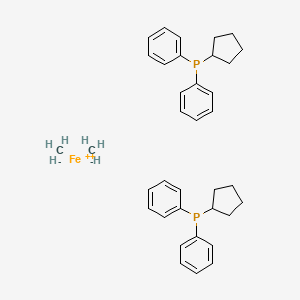
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)

